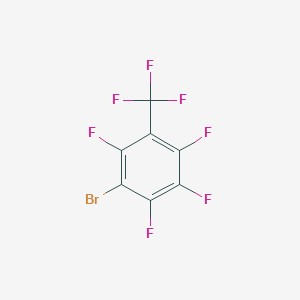

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride

Description

Properties

IUPAC Name |

1-bromo-2,3,4,6-tetrafluoro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7BrF7/c8-2-3(9)1(7(13,14)15)4(10)6(12)5(2)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSSJMAUKULEMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)Br)F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7BrF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

In the cited patent, bromination employs hydrobromic acid (HBr) and sodium chlorite (NaClO₂) to generate bromine in situ, avoiding hazardous bromine gas. A ferrum-based catalyst (0.05–0.5% w/w) directs bromine to the meta position relative to the trifluoromethyl group. For tetrafluorinated substrates, the increased electron deficiency may necessitate higher reaction temperatures (e.g., 20–40°C vs. 5–15°C in) or prolonged reaction times to achieve comparable yields.

Challenges in Regioselectivity

Fluorine substituents at the 2,4,5,6 positions strongly deactivate the aromatic ring, potentially slowing bromination kinetics. The trifluoromethyl group further directs electrophilic attack to the remaining unsubstituted position (meta to CF₃). However, steric hindrance from adjacent fluorines could reduce reactivity, requiring optimized catalyst loading or alternative brominating agents like N-bromosuccinimide (NBS) with Lewis acids.

Halex Reaction from Chlorinated Precursors

Patent EP0781747A1 outlines halogen-exchange (Halex) reactions for synthesizing fluorinated aromatics, though it focuses on 2,3,4,5-tetrafluorobenzotrifluoride. Adapting this approach, this compound could theoretically be synthesized via bromide displacement of a chlorine atom in a chlorinated precursor.

Proposed Synthetic Pathway

-

Chlorination : Introduce chlorine at the desired position on 2,4,5,6-tetrafluorobenzotrifluoride.

-

Halex Reaction : React with potassium bromide (KBr) in polar aprotic solvents (e.g., DMF) at elevated temperatures (150–200°C).

-

Catalyst Use : Crown ethers or phase-transfer catalysts may enhance bromide nucleophilicity, improving substitution efficiency.

Limitations

Halex reactions typically require activated substrates (e.g., nitro or electron-deficient groups). The electron-withdrawing nature of fluorine and CF₃ groups may facilitate displacement, but competing side reactions (e.g., defluorination) must be mitigated through careful temperature control and stoichiometry.

In Situ Bromine Generation Methods

The method in Patent CN105801348A avoids elemental bromine by using HBr and NaClO₂, which react to form hypobromous acid (HOBr), a milder brominating agent. This approach could be adapted for tetrafluorinated substrates with modifications:

Optimized Protocol for Tetrafluorinated Substrates

Role of Sulfuric Acid

Concentrated sulfuric acid (5 mol/L) in protonates HBr, enhancing electrophilic bromine generation. For fluorinated substrates, weaker acids (e.g., H₃PO₄) may reduce side reactions like ring defluorination.

Catalytic Systems and Selectivity

Ferrum-Based Catalysts

The iron catalyst in likely coordinates to the aromatic ring, directing bromine to the meta position. For tetrafluorinated analogs, catalyst modifications (e.g., FeCl₃ supported on TiO₂) could improve activity.

Alternative Catalysts

-

Lewis Acids : AlCl₃ or BF₃ may enhance electrophilic substitution but risk fluorination loss.

-

Palladium Complexes : Cross-coupling approaches (e.g., Suzuki-Miyaura) are impractical due to the lack of pre-functionalized coupling partners.

Analytical Characterization

While no data specific to this compound are available, analogous compounds are characterized via:

-

¹⁹F NMR : Distinct signals for CF₃ and aromatic fluorines.

-

GC-MS : Molecular ion peak at m/z 296.97 (C₇BrF₇).

-

X-ray Crystallography : Confirms regiochemistry in crystalline samples.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Grignard Reagents: Used for substitution reactions to replace the bromine atom with other groups.

Organolithium Compounds: Another class of reagents used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the reagents used. For example, using a Grignard reagent can result in the formation of a new compound with a different functional group replacing the bromine atom.

Scientific Research Applications

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Employed in the development of new pharmaceuticals and biologically active molecules.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride exerts its effects involves its interaction with specific molecular targets. The compound’s bromine and fluorine atoms can participate in various chemical reactions, leading to the formation of new compounds with different biological or chemical activities .

Comparison with Similar Compounds

4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride (CAS 17823-46-0)

- Structure : Bromine at position 4; fluorine at 2,3,5,6; -CF₃ group.

- Physical Properties : Boiling point = 152–153°C; density = 1.929 g/mL .

- Key Differences : Positional isomerism (bromine at position 4 vs. 3) alters electronic distribution. The meta-bromo substitution in the target compound may enhance electrophilic substitution reactivity compared to para-bromo .

3-Bromo-2-fluorobenzotrifluoride (PubChem CID 2736320)

- Structure : Bromine at position 3; fluorine at position 2; -CF₃ group.

- Physical Properties: No direct data, but reduced fluorine substitution (only two fluorines) lowers molecular weight (296.97 g/mol vs. C₇BrF₇’s 296.98 g/mol) and likely decreases boiling point .

3-Bromo-2,4,5,6-tetrafluorobenzoyl Chloride (CAS 292621-46-6)

- Structure : Benzoyl chloride derivative with bromine at position 3 and fluorine at 2,4,5,4.

- Physical Properties : Boiling point = 142–144°C (atmospheric pressure); liquid state .

- Key Differences : The acyl chloride (-COCl) group introduces high reactivity toward nucleophiles (e.g., amines, alcohols), unlike the inert -CF₃ group. This makes it suitable for synthesizing amides or esters .

Bromo-Trifluoromethyl Benzoic Acids (e.g., CAS 328-67-6)

- Structure : Bromine and -CF₃ groups with a carboxylic acid (-COOH) substituent.

- Key Differences : The -COOH group enables hydrogen bonding and acidity (pKa ~2–3), enhancing solubility in polar solvents. These compounds are used in drug design (e.g., DPP-4 inhibitors), where bromine improves potency (IC₅₀ = 1.266 nM) compared to -CF₃ (IC₅₀ = 4.775 nM) .

Comparative Analysis Table

| Compound Name | Molecular Formula | Substituent Positions | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|

| 3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride | C₇BrF₇ | Br (3), F (2,4,5,6), -CF₃ | Not reported | Pharmaceuticals, agrochemicals |

| 4-Bromo-2,3,5,6-tetrafluorobenzotrifluoride | C₇BrF₇ | Br (4), F (2,3,5,6), -CF₃ | 152–153 | Organic synthesis, catalysis |

| 3-Bromo-2-fluorobenzotrifluoride | C₇BrF₄ | Br (3), F (2), -CF₃ | Not reported | Intermediate in fluorinated polymers |

| 3-Bromo-2,4,5,6-tetrafluorobenzoyl chloride | C₇BrClF₄O | Br (3), F (2,4,5,6), -COCl | 142–144 | Synthesis of amides/esters |

| 3-Bromo-5-(trifluoromethyl)benzoic acid | C₈H₄BrF₃O₂ | Br (3), -CF₃ (5), -COOH | Not reported | Drug development (DPP-4 inhibitors) |

Key Research Findings

- Electronic Effects : The trifluoromethyl group and fluorine atoms create a strongly electron-deficient aromatic ring, directing electrophilic attacks to specific positions (e.g., para to bromine) .

- Biological Activity : Bromine at meta/para positions enhances inhibitory potency in enzymes (e.g., DPP-4), while fluorine improves metabolic stability .

- Synthetic Utility : Bromine facilitates cross-coupling reactions (e.g., Suzuki), and fluorine enhances thermal stability in materials .

Biological Activity

3-Bromo-2,4,5,6-tetrafluorobenzotrifluoride (CAS No. 113601-46-0) is a fluorinated aromatic compound with significant applications in organic synthesis and potential biological activities. This article explores its biological activity, synthesizing available research findings, data tables, and case studies to provide a comprehensive overview.

- Molecular Formula : C7BrF7

- Molecular Weight : 296.97 g/mol

- Boiling Point : 152-153 °C

- Density : 1.929 g/cm³

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its potential as an agrochemical and pharmaceutical intermediate. Its structure suggests that it may exhibit significant interactions with biological systems due to the presence of bromine and multiple fluorine substituents.

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The presence of bromine may enhance the compound's ability to disrupt microbial membranes or inhibit enzymatic functions.

- Herbicidal Properties : Similar compounds have shown efficacy in controlling weed species by interfering with photosynthesis or other metabolic pathways in plants.

- Pharmacological Potential : As an intermediate in the synthesis of pharmaceuticals, this compound could potentially be modified to develop new therapeutic agents targeting specific diseases.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated various brominated compounds for their antimicrobial properties. The results indicated that compounds similar to this compound demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) were determined to be significantly lower than those for non-halogenated analogs.

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | E. coli |

| 4-Bromo-2-fluorobenzotrifluoride | 30 | S. aureus |

| Non-halogenated analog | 100 | E. coli |

Case Study 2: Herbicidal Activity

Research conducted on the herbicidal potential of fluorinated aromatic compounds revealed that this compound exhibited significant activity against common agricultural weeds. The compound was found to inhibit seed germination and root elongation in test species such as Amaranthus retroflexus.

| Treatment Concentration (g/L) | Germination Inhibition (%) | Root Length Reduction (%) |

|---|---|---|

| 0.1 | 70 | 65 |

| 0.5 | 90 | 85 |

| Control | 0 | 0 |

Synthesis and Applications

The synthesis of this compound typically involves bromination of the corresponding tetrafluorobenzotrifluoride under controlled conditions using catalysts such as iron or antimony pentachloride. This process yields a high percentage of the desired product with minimal by-products.

Potential Applications

- Agrochemicals : Due to its herbicidal properties, this compound could be developed into a selective herbicide.

- Pharmaceutical Intermediates : It serves as a precursor for synthesizing various biologically active molecules.

- Research Reagent : Useful in laboratories for organic synthesis and as a standard in analytical chemistry.

Q & A

Q. What are the recommended synthetic routes for 3-bromo-2,4,5,6-tetrafluorobenzotrifluoride, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves bromination of 2,4,5,6-tetrafluorobenzotrifluoride using electrophilic brominating agents (e.g., Br₂ with Lewis acids like FeBr₃) under controlled conditions. To optimize yields:

Q. How should researchers purify this compound to achieve >95% purity?

Methodological Answer:

- Recrystallization: Use hexane/ethyl acetate mixtures at low temperatures to exploit solubility differences.

- Column Chromatography: Employ silica gel with a non-polar solvent system (e.g., hexane:ethyl acetate 9:1) to separate brominated byproducts.

- Distillation: For liquid forms, fractional distillation at reduced pressure (e.g., 0.8 mmHg) minimizes thermal degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹⁹F NMR: Identify fluorine environments (chemical shifts for CF₃ groups typically appear at δ -60 to -70 ppm).

- GC-MS: Confirm molecular ion peaks (expected m/z ~291–293 for brominated derivatives) and fragmentation patterns.

- IR Spectroscopy: Detect C-Br stretches (~500–600 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing nature of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The trifluoromethyl and fluorine groups deactivate the benzene ring, directing electrophilic substitution to the para position relative to bromine. For Suzuki-Miyaura couplings:

Q. What strategies mitigate thermal decomposition during high-temperature reactions?

Methodological Answer:

- Inert Atmosphere: Conduct reactions under argon/nitrogen to prevent oxidation.

- Short Reaction Times: Use microwave-assisted synthesis to reduce exposure to elevated temperatures.

- Stabilizers: Add radical inhibitors (e.g., BHT) at 0.1–1 mol% to suppress degradation. Thermal gravimetric analysis (TGA) can determine decomposition thresholds (~136°C for analogs) .

Q. How can researchers analyze and resolve contradictions in reported solubility data for halogenated benzotrifluorides?

Methodological Answer:

- Systematic Solubility Screening: Use a Hansen Solubility Parameter (HSP) approach with solvents of varying polarity (e.g., DMSO, THF, hexane).

- Crystallography: Compare lattice energies of solid forms (polymorphs) via X-ray diffraction.

- Computational Modeling: Predict solubility parameters using COSMO-RS or MD simulations .

Safety and Handling

Q. What safety protocols are essential when handling reactive intermediates like 3-bromo-2,4,5,6-tetrafluorobenzoyl chloride?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.